Cetylamine

Description

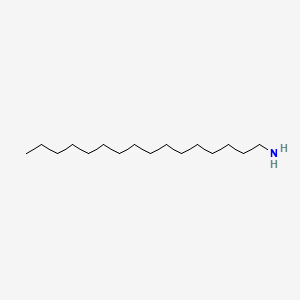

1-Hexadecylamine is an alkylamine.

Hexadecylamine has been reported in Triticum aestivum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLUATLTXUNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride) | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025390 | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS] | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

613 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

285 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-27-1, 68037-95-6 | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H0Q02M4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

115.2 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexadecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecylamine (B48584) (HDA), also known as 1-aminohexadecane or cetylamine, is a primary long-chain aliphatic amine with the chemical formula CH₃(CH₂)₁₅NH₂. Its amphiphilic nature, consisting of a long, hydrophobic alkyl chain and a hydrophilic amine head group, imparts unique physicochemical properties that make it a molecule of significant interest in various scientific and industrial fields. In the pharmaceutical sciences, HDA and its derivatives are explored for their roles as penetration enhancers, components of drug delivery systems such as nanoparticles and liposomes, and as excipients in formulations. A thorough understanding of its fundamental physicochemical characteristics is paramount for its effective and safe application in research and drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of hexadecylamine, supported by quantitative data, experimental methodologies, and logical workflows to aid researchers in their studies.

General and Molecular Properties

Hexadecylamine is a waxy, white solid at room temperature with a characteristic amine-like odor.[1] It is a basic compound, readily reacting with acids to form salts. The structural and molecular details are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1][2] |

| IUPAC Name | Hexadecan-1-amine | [1] |

| CAS Number | 143-27-1 | [2] |

| Appearance | White, waxy solid or crystalline mass | [1][2] |

| Odor | Amine-like | [1] |

Thermal and Physical Properties

The thermal and physical properties of hexadecylamine are crucial for its handling, storage, and application in various formulations. These properties are largely dictated by the long alkyl chain, which leads to significant van der Waals interactions.

| Property | Value | Reference(s) |

| Melting Point | 43-46 °C (109-115 °F) | |

| Boiling Point | 330 °C (626 °F) at 760 mmHg | [2] |

| Density | 0.813 g/cm³ at 20 °C | [2] |

| Flash Point | 141 °C (286 °F) - closed cup | |

| Vapor Pressure | <1 mmHg at 20 °C | [2] |

Solubility and Partitioning Behavior

The solubility of hexadecylamine is a key determinant of its behavior in different solvent systems and biological environments. Its long hydrophobic tail renders it insoluble in water, while it exhibits good solubility in nonpolar organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (<1 mg/mL) | [1] |

| Ethanol | Soluble | |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble (used for crystallization) | [2] |

| LogP (Octanol-Water) | 6.73 (estimated) | [2] |

Acidity and Basicity

The primary amine group of hexadecylamine confers its basic properties. The pKa value is a measure of the acidity of its conjugate acid, the hexadecylammonium ion.

| Property | Value | Reference(s) |

| pKa (of conjugate acid) | 10.63 at 25 °C | [2] |

Surface Activity

As an amphiphilic molecule, hexadecylamine exhibits significant surface activity. It can adsorb at interfaces, such as the air-water interface, reducing surface tension. Above a certain concentration in a solution, known as the critical micelle concentration (CMC), individual molecules self-assemble into organized structures called micelles. While specific CMC and surface tension values for pure hexadecylamine are not extensively reported under a wide range of conditions, data from homologous series and related compounds provide valuable insights. For instance, the CMC of primary amines is known to be influenced by the degree of protonation.

Note: The CMC of hexadecylamine is expected to be in the micromolar to low millimolar range in aqueous solutions, and this value will be highly dependent on pH, temperature, and ionic strength.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a compound like hexadecylamine in a given solvent is the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of hexadecylamine to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw a known volume of the supernatant. The concentration of hexadecylamine in the supernatant is then determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or high-performance liquid chromatography (HPLC) with an appropriate detector.

-

Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Determination of pKa

The pKa of hexadecylamine can be determined by potentiometric titration.[3]

Protocol:

-

Sample Preparation: Dissolve a known amount of hexadecylamine in a suitable solvent mixture, typically a combination of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.

-

Titration: Titrate the hexadecylamine solution with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The equivalence point is determined from the inflection point of the titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point.

Determination of Critical Micelle Concentration (CMC)

The CMC of hexadecylamine can be determined by monitoring a physical property of its aqueous solution that changes abruptly at the onset of micelle formation. Common methods include surface tension and conductivity measurements.[4][5]

Protocol (Surface Tension Method):

-

Solution Preparation: Prepare a series of aqueous solutions of hexadecylamine with varying concentrations, ensuring the pH is controlled to maintain a consistent degree of protonation.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the hexadecylamine concentration.

-

CMC Determination: The plot will typically show two linear regions. The surface tension decreases with increasing concentration below the CMC and remains relatively constant above the CMC. The point of intersection of these two lines corresponds to the CMC.

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of hexadecylamine.

-

Infrared (IR) Spectroscopy: The IR spectrum of hexadecylamine exhibits characteristic peaks for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows a characteristic triplet for the methyl (CH₃) group at the end of the alkyl chain, a broad multiplet for the methylene (B1212753) (CH₂) groups of the chain, and a signal for the amine (NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. The methylene group adjacent to the amine group will appear as a distinct triplet.

-

¹³C NMR: The carbon NMR spectrum displays a series of signals corresponding to the different carbon atoms in the long alkyl chain, with the carbon attached to the nitrogen atom being the most deshielded.

-

Crystal Structure

Conclusion

This technical guide has summarized the key physicochemical properties of hexadecylamine, providing a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a foundation for its analysis and characterization. The provided workflows offer a logical approach to determining these critical parameters. While a definitive crystal structure remains to be fully elucidated, the available data on its molecular structure, thermal properties, solubility, basicity, and surface activity provide a strong basis for its application in various scientific endeavors. A comprehensive understanding of these properties is essential for harnessing the full potential of hexadecylamine in the design and formulation of new therapeutic agents and delivery systems.

References

- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]

- 3. uregina.scholaris.ca [uregina.scholaris.ca]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Cetylamine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Cetylamine (Hexadecylamine)

Introduction

This compound, also known as hexadecylamine (B48584) or 1-aminohexadecane, is a 16-carbon primary aliphatic amine with the chemical formula CH₃(CH₂)₁₅NH₂.[1][2] It serves as a crucial intermediate and active ingredient in various industrial and research applications, including as a surfactant, emulsifier, corrosion inhibitor, and a capping agent in the synthesis of nanoparticles.[3] For researchers, scientists, and drug development professionals, obtaining high-purity this compound is paramount. This guide provides a comprehensive overview of the core synthesis and purification methodologies, complete with comparative data, detailed experimental protocols, and process visualizations.

I. Synthesis of this compound

The synthesis of long-chain primary amines like this compound can be accomplished through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Reductive Amination of Hexadecanal (B134135)

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds.[4][5] This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7] For this compound, the precursor is hexadecanal.

Experimental Protocol:

-

Imine Formation: To a solution of hexadecanal in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium (B1175870) chloride or a solution of ammonia in methanol.[6] The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation.[4]

-

Reduction: Introduce a reducing agent to the mixture. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it selectively reduces the imine in the presence of the starting aldehyde.[8][9] Other agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used.[8]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Once the reaction is complete, quench any remaining reducing agent carefully. Adjust the pH to be basic to ensure the amine is in its free form. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield crude this compound.

Caption: Reductive amination pathway for this compound synthesis.

Hofmann Rearrangement of Heptadecanamide (B1601380)

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[10][11] This makes it a suitable method for producing this compound (C16) from heptadecanamide (C17). The reaction proceeds through an isocyanate intermediate.[12][13]

Experimental Protocol:

-

N-bromoamide Formation: Dissolve heptadecanamide in a suitable solvent. Add an aqueous solution of a strong base like sodium hydroxide (B78521). Cool the mixture to a low temperature (e.g., 0-5 °C) and slowly add bromine (Br₂) while stirring to form the N-bromoamide intermediate.[12]

-

Rearrangement to Isocyanate: Gently heat the reaction mixture. The N-bromoamide, in the presence of the base, rearranges to form hexadecyl isocyanate.[11][12]

-

Hydrolysis to Amine: The isocyanate intermediate is hydrolyzed by the aqueous base in the reaction mixture to yield this compound and carbon dioxide.[12]

-

Isolation and Purification: As a long-chain amine, this compound is insoluble in water and will precipitate or form a separate layer.[12] Isolate the crude product by filtration or extraction with an organic solvent. Further purification is typically required.[12]

Caption: Hofmann rearrangement pathway for this compound synthesis.

Synthesis from 1-Bromohexadecane (B154569)

A direct approach involves the nucleophilic substitution of an alkyl halide with ammonia.[12] To favor the formation of the primary amine and minimize the production of secondary, tertiary, and quaternary ammonium salts, a large excess of ammonia is crucial.[12][14]

Experimental Protocol:

-

Ammonolysis: Heat 1-bromohexadecane with a concentrated solution of ammonia in a sealed tube or an autoclave to prevent the escape of the volatile ammonia.[12] Ethanol is often used as a co-solvent. The reaction is typically conducted at elevated temperatures (e.g., 60-130°C) and pressures (5-40 atmospheres).[14]

-

Neutralization: After the reaction, the resulting mixture contains amine hydrobromide salts. Treat the mixture with a strong base, such as aqueous sodium hydroxide, to liberate the free amines.[12]

-

Extraction and Separation: Extract the free amines with an organic solvent like diethyl ether. The resulting organic phase will contain a mixture of primary, secondary, and tertiary amines.

-

Purification: Separate the primary amine (this compound) from the other amine byproducts, typically by fractional distillation under reduced pressure.[12][14]

Summary of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Selectivity (Primary Amine) | Key Advantages | Key Disadvantages |

| Reductive Amination | Hexadecanal | NH₃, NaBH₃CN | High | High yield, one-pot procedure, mild conditions.[5][8] | Requires aldehyde precursor; potential for side reactions. |

| Hofmann Rearrangement | Heptadecanamide | Br₂, NaOH | Very High | Produces a pure primary amine.[11] | One-carbon degradation; uses hazardous bromine.[10] |

| From Alkyl Halide | 1-Bromohexadecane | Excess NH₃ | ~80%[14] | Direct route from a common precursor. | Forms a mixture of amines requiring difficult separation.[12] |

| Reduction of Nitrile | Heptadecanenitrile | LiAlH₄ or H₂/Catalyst | High | Good yields for pure primary amines. | Requires nitrile precursor and potent reducing agents. |

| Reduction of Amide | Hexadecanamide | LiAlH₄ | High | Direct conversion of amide to amine. | Requires powerful, water-sensitive reducing agents.[7] |

II. Purification of this compound

Regardless of the synthesis method, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents.

Fractional Distillation under Reduced Pressure

For long-chain amines like this compound, distillation at atmospheric pressure is not feasible due to their high boiling points and potential for decomposition. Vacuum distillation lowers the boiling point, allowing for effective separation from less volatile or more volatile impurities.[12]

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Drying (Optional): Prior to distillation, the crude amine can be dried by adding a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) and allowing it to stand.[15]

-

Distillation: Heat the flask containing the crude this compound gently under reduced pressure. Collect the fraction that distills at the correct boiling point for this compound at that pressure.

-

Collection: Collect the purified, clear, and colorless liquid (or solid upon cooling) in a pre-weighed receiving flask.

Purification via Hydrochloride Salt Formation

This acid-base extraction technique is highly effective for separating amines from non-basic impurities.[15][16] The amine is temporarily converted into its water-soluble salt, washed, and then regenerated.

Experimental Protocol:

-

Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Acid Wash: Add an aqueous solution of hydrochloric acid (e.g., 10% HCl) to the separatory funnel containing the amine solution.[16] Shake vigorously. The this compound will react to form cetylammonium chloride, which is soluble in the aqueous layer.

-

Separation: Separate and discard the organic layer, which contains non-basic impurities.

-

Amine Regeneration: Cool the aqueous layer and slowly add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic.[15] The free this compound will precipitate or form an oily layer.

-

Final Extraction: Extract the regenerated this compound back into a fresh portion of organic solvent. Wash the organic layer with deionized water several times, dry it over an anhydrous salt, and remove the solvent by rotary evaporation to yield purified this compound.[15]

Caption: Purification workflow via hydrochloride salt formation.

Recrystallization

If the synthesized this compound is solid at room temperature and contains impurities with different solubility profiles, recrystallization can be an effective final purification step.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.

-

Cooling: Allow the solution to cool slowly and undisturbed. Pure this compound crystals should form, leaving impurities dissolved in the mother liquor.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Summary of Purification Methods

| Method | Principle | Typical Purity Achieved | Applicability & Notes |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | >98% | Excellent for removing non-volatile or highly volatile impurities.[12] Essential for liquid amines. |

| Via Salt Formation | Separation of basic amine from non-basic impurities via acid-base extraction. | >99% | Highly effective for removing a wide range of organic impurities.[15] Yield can be 70-80%.[15] |

| Recrystallization | Separation based on differential solubility. | High | Best for solid amines as a final polishing step. |

| Chromatography | Separation based on differential partitioning between stationary and mobile phases. | Variable, can be very high. | Can be challenging for basic amines on silica (B1680970) gel.[17] Reverse-phase HPLC is also an option.[18][19] |

References

- 1. CETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. Hofmann Rearrangement Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 14. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. scienceforums.net [scienceforums.net]

- 18. preparative HPLC - SiChem [sichem.de]

- 19. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]

The Solubility of Cetylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylamine, also known as hexadecylamine, is a 16-carbon primary aliphatic amine. Its long hydrocarbon tail and polar amine head group impart amphiphilic properties, making it a valuable compound in various applications, including as a cationic surfactant, emulsifier, and coating agent in nanoparticle synthesis. A thorough understanding of its solubility in organic solvents is critical for its effective use in formulation development, chemical synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.

This compound Solubility Data

The solubility of this compound is largely dictated by the principle of "like dissolves like." Its long, nonpolar alkyl chain favors dissolution in nonpolar organic solvents, while the polar amine group can interact with more polar solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. Data for the structurally similar octadecylamine (B50001) (C18 amine) is also included to provide further insight into the expected solubility behavior of long-chain primary amines.

| Solvent Classification | Solvent | This compound (Hexadecylamine, C16) Solubility | Octadecylamine (Stearylamine, C18) Solubility |

| Alcohols | Methanol | A 10% hot solution is clear, suggesting good solubility at elevated temperatures.[1] | Slightly soluble[2] |

| Ethanol (B145695) | Soluble[3][4] | Soluble, Easily soluble[2][5] | |

| Halogenated | Chloroform (B151607) | Soluble[3][4][6] | Soluble, Easily soluble[2][5] |

| Ethers | Diethyl Ether | Soluble[3][6] | Soluble[2][5] |

| Ketones | Acetone | Soluble[7] | Slightly soluble[2][5] |

| Aromatic Hydrocarbons | Toluene (B28343) | No specific data found | Easily soluble[2] |

| Benzene | No specific data found | Soluble[2][5] | |

| Aliphatic Hydrocarbons | Hexane (B92381) | No specific data found | Soluble |

| Aqueous | Water | Insoluble (< 1 mg/mL at 22.2°C)[8][9][10] | Insoluble[2][5] |

Factors Influencing this compound Solubility

The dissolution of this compound in an organic solvent is a complex interplay of intermolecular forces. The primary factors governing its solubility are solvent polarity, temperature, and the molecular structure of the solvent.

Caption: Key factors influencing the solubility of this compound.

Generally, nonpolar solvents like toluene and hexane are effective at solvating the long alkyl chain of this compound through van der Waals interactions. Polar aprotic solvents such as chloroform and diethyl ether also exhibit good solvent power. Protic solvents like alcohols can interact with the amine head group through hydrogen bonding, contributing to solubility. However, as the polarity of the alcohol increases (e.g., from ethanol to methanol), the solubility of the long nonpolar chain may decrease.

Temperature plays a crucial role in the solubility of this compound, which is a solid at room temperature. Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid, leading to higher solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for many research and industrial applications. The following protocol outlines a reliable gravimetric method based on the shake-flask technique, which is considered a gold standard for solubility measurement.[11]

Experimental Workflow:

Caption: Workflow for gravimetric solubility determination.

Detailed Methodology:

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period to reach equilibrium. For long-chain amines, 24 to 48 hours is often recommended.[12]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw the supernatant into a glass syringe and attach a syringe filter.

-

Discard the first portion of the filtrate to saturate the filter material and then collect a clear sample into a pre-weighed, clean, and dry collection vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtrate.

-

Evaporate the solvent from the filtrate. This can be done by gentle heating in an oven or at room temperature under a stream of inert gas. For volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the remaining solid this compound to a constant weight.

-

Weigh the collection vial with the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial with the dried solid minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the filtrate minus the final weight of the vial with the dried solid.

-

Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or grams of this compound per 100 mL of solvent (if the density of the solvent is known).

-

3. Alternative Analytical Methods:

For some applications, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution:

-

Spectrophotometry: If this compound or a derivative has a chromophore, UV-Vis spectroscopy can be used to determine its concentration after creating a calibration curve.[13]

-

Chromatography (e.g., HPLC, GC): These methods can be used to quantify the amount of this compound in the filtrate. A calibration curve with known concentrations of this compound in the same solvent is required.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. While quantitative data is somewhat limited in the public domain, a strong understanding of the principles of solubility allows for rational solvent selection. For precise solubility determination, the detailed experimental protocol provided in this guide offers a robust and reliable method. As research and development involving this compound continue, a more extensive and quantitative public database of its solubility in a wider array of organic solvents would be of significant value to the scientific community.

References

- 1. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 2. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 143-27-1: Hexadecylamine | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Hexadecylamine 143-27-1, China Hexadecylamine 143-27-1 Manufacturers, China Hexadecylamine 143-27-1 Suppliers - sinofusite [chemnet.com]

- 8. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 9. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermal Degradation of Hexadecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecylamine (B48584) (HDA), a long-chain primary amine, finds application in various fields, including as a capping agent in nanoparticle synthesis and in the formation of self-assembled monolayers. Understanding its thermal stability and degradation pathways is crucial for defining its operational limits and ensuring the quality and safety of products. This technical guide provides an in-depth overview of the probable thermal degradation mechanisms of hexadecylamine, outlines key experimental protocols for its analysis, and presents illustrative data based on the expected behavior of analogous long-chain primary amines. While specific experimental data on the thermal degradation of hexadecylamine is not extensively available in peer-reviewed literature, this guide extrapolates from the known chemistry of similar compounds to provide a robust framework for researchers.

Introduction to Thermal Degradation of Amines

The thermal degradation of amines is a complex process that can proceed through various reaction pathways, largely dependent on the structure of the amine, the temperature, and the presence of other reactive species. For long-chain primary amines like hexadecylamine, the degradation is expected to be initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. General mechanisms for amine degradation include polymerization, cyclization, and elimination reactions. In the context of CO2 capture, for instance, the thermal degradation of amines like monoethanolamine (MEA) is a significant concern, and its study has provided valuable insights into the stability of amine functionalities at high temperatures.[1][2]

Proposed Thermal Degradation Pathways of Hexadecylamine

Based on the thermal decomposition studies of shorter-chain primary alkylamines, the degradation of hexadecylamine is likely to proceed through several key pathways.[3] The primary mechanisms anticipated are β-elimination and homolytic cleavage of the C-N bond.

A proposed logical pathway for the thermal degradation of hexadecylamine is illustrated in the diagram below.

Caption: Proposed reaction pathways for the thermal degradation of hexadecylamine.

Quantitative Data on Thermal Degradation

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for Hexadecylamine

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | ~300 - 350 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature at Max Weight Loss Rate (Tmax) | ~350 - 400 °C | 10 °C/min, Nitrogen atmosphere |

| Final Residue at 600 °C | < 5% | 10 °C/min, Nitrogen atmosphere |

Table 2: Illustrative Pyrolysis-GC-MS Product Distribution for Hexadecylamine

| Retention Time (min) | Identified Compound | Proposed Origin | Relative Abundance (%) |

| 15.2 | 1-Hexadecene | β-Elimination | 60 |

| 2.1 | Ammonia | β-Elimination | 20 |

| Various | Shorter-chain alkanes/alkenes | Radical Fragmentation | 15 |

| > 20 | Dimerization Products | Radical Recombination | 5 |

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize the thermal degradation of hexadecylamine. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of hexadecylamine.

Methodology:

-

A thermogravimetric analyzer is calibrated for temperature and mass.

-

A small sample of hexadecylamine (5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).[4]

-

The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and boiling points, and to characterize the enthalpy changes associated with degradation.

Methodology:

-

A DSC instrument is calibrated using standard reference materials.

-

A small, weighed sample of hexadecylamine (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference.

-

Endothermic and exothermic peaks are analyzed to determine melting point, boiling point, and the heat of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

A pyrolysis unit is coupled to a GC-MS system.[6]

-

A microgram-scale amount of hexadecylamine is placed in a pyrolysis probe.

-

The probe is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).[7]

-

The degradation products (pyrolysate) are swept into the GC column.

-

The components of the pyrolysate are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries (e.g., NIST).[8]

Evolved Gas Analysis (TGA-FTIR)

Objective: To identify the functional groups of gaseous products evolved during thermal decomposition in real-time.

Methodology:

-

A TGA instrument is connected to an FTIR spectrometer via a heated transfer line.[5][9]

-

As the hexadecylamine sample is heated in the TGA according to the protocol in 4.1, the evolved gases are continuously transferred to the gas cell of the FTIR.

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

-

The spectra are analyzed to identify the characteristic absorption bands of functional groups (e.g., N-H stretching in ammonia, C=C stretching in alkenes).[10]

-

This provides a time-resolved profile of the gaseous degradation products.

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of hexadecylamine's thermal degradation.

Caption: A typical experimental workflow for analyzing thermal degradation.

Conclusion

While direct experimental evidence for the thermal degradation of hexadecylamine is limited in the accessible literature, a comprehensive understanding can be built upon the established principles of amine chemistry and the application of modern analytical techniques. The proposed degradation pathways, centered around β-elimination and C-N bond cleavage, provide a solid theoretical foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine the precise thermal stability, degradation products, and kinetics for hexadecylamine. Such data is invaluable for its safe and effective application in drug development and materials science.

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. sintef.no [sintef.no]

- 3. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin [mdpi.com]

- 5. Impact Solutions - TGA - FTIR | PlastikCity Blogs [plastikcity.co.uk]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Pyrolysis GC-MS | O-Ring Prüflabor [o-ring-prueflabor.de]

- 8. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 10. researchgate.net [researchgate.net]

The Architecture of Self-Assembly: A Technical Guide to Cetylamine Monolayers on Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylamine, a 16-carbon primary alkylamine, serves as a critical building block in the formation of ordered molecular films known as self-assembled monolayers (SAMs). The spontaneous arrangement of these molecules on various substrates is dictated by a delicate interplay of intermolecular forces and interfacial chemistry. Understanding and controlling this self-assembly mechanism is paramount for applications ranging from surface functionalization and nanoparticle stabilization to the development of advanced drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms governing this compound self-assembly on three scientifically and technologically important surfaces: mica, gold, and silica (B1680970). It consolidates quantitative data, details comprehensive experimental protocols, and visualizes the intricate molecular processes to equip researchers with the foundational knowledge required to engineer these surfaces with molecular precision.

Core Principles of this compound Self-Assembly

The formation of a this compound self-assembled monolayer is a thermodynamically driven process aimed at minimizing the system's free energy. This process can be dissected into two primary stages: initial adsorption and subsequent organization.

-

Adsorption from Solution: this compound molecules, typically dissolved in an organic solvent, first adsorb onto the substrate. The primary driving force is the interaction between the amine headgroup and the surface.

-

Surface Organization: Following initial adsorption, the long, hydrophobic hexadecyl (C16) chains begin to organize. This ordering is predominantly driven by van der Waals interactions between adjacent alkyl chains, which encourages a dense, quasi-crystalline packing arrangement.

The final structure, packing density, and orientation of the monolayer are highly dependent on the nature of the substrate, the surrounding environment (e.g., presence of water, pH), and preparation conditions.

Quantitative Analysis of this compound and Analogue Monolayers

Precise characterization of the resulting monolayer is crucial for its application. The following tables summarize key quantitative parameters for this compound and its close long-chain amine analogues on different substrates. Note: this compound (C16) and its analogues Octadecylamine (C18) and Hexadecylamine (C16) exhibit similar self-assembly behaviors, allowing for comparative analysis.

| Parameter | Mica | Gold | Silica | Source(s) |

| Molecule | Octadecylamine (C18) | Hexadecylamine (C16) | Dodecylamine (C12) | - |

| Primary Interaction | Electrostatic & H-Bonding | N-Au Coordination | Electrostatic & H-Bonding | [1],[2] |

| Packing Density (Ų/molecule) | ~26 | Data not available | Data not available | [3] |

| Water Contact Angle (θ) | Data not available | ~105° (hydrophobic) | >90° (hydrophobic) | [4],[5] |

| Film Thickness | ~2.5 nm (highly tilted) | Data not available | ~1.7 nm (monolayer) | [6] |

Table 1: Quantitative Properties of Alkylamine Self-Assembled Monolayers.

The Self-Assembly Mechanism on Different Substrates

Mica: An Atomically Flat Canvas

Freshly cleaved mica presents a hydrophilic, negatively charged surface rich in potassium ions. The self-assembly of this compound on mica is a well-studied model system.

-

Headgroup Interaction: The primary amine headgroup interacts with the mica surface. In the presence of atmospheric water, the amine group can become protonated (-NH₃⁺), leading to a strong electrostatic attraction to the negatively charged silicate (B1173343) lattice.[6] This interaction is a key driver for adsorption.

-

Chemical Transformation: Ambient carbon dioxide can react with the amine groups in the presence of water to form alkylammonium carbamate (B1207046) species.[6] This chemical change can influence the packing and stability of the monolayer.

-

Molecular Packing: Van der Waals forces between the C16 alkyl chains drive the molecules into a closely packed arrangement. However, the strong electrostatic repulsion between protonated headgroups can cause the alkyl chains to tilt with respect to the surface normal to optimize intermolecular spacing.[7] This results in a well-ordered but tilted monolayer.

Gold: The Role of Coordination

Gold surfaces are common substrates for SAMs, traditionally with thiol-based molecules. While the interaction is weaker than the gold-thiol bond, amines can form stable monolayers.

-

Headgroup Interaction: The nitrogen atom of the this compound amine group donates its lone pair of electrons to the gold surface, forming a coordinate bond. This interaction is the primary anchor for the monolayer.

-

Monolayer Ordering: Similar to other systems, van der Waals forces between the alkyl tails are the main driving force for the formation of a densely packed, ordered structure. The quality and packing density of the film are highly dependent on substrate cleanliness and preparation time.

Silica: A Tale of Two Interactions

Silica surfaces, such as those on glass or silicon wafers with a native oxide layer, are rich in silanol (B1196071) (Si-OH) groups.

-

Headgroup Interaction: The assembly mechanism is heavily influenced by the pH of the environment. The amine headgroup of this compound can interact with the surface silanol groups via hydrogen bonding.[1] Furthermore, silica surfaces are negatively charged at neutral and high pH, leading to a strong electrostatic attraction with protonated this compound molecules (R-NH₃⁺).[1]

-

Structural Versatility: Depending on the pH and concentration, this compound can form structures ranging from a well-organized monolayer (at higher pH where hemimicelles may form on the surface) to more disordered adlayers.[5]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this compound self-assembly.

References

- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. web.mit.edu [web.mit.edu]

- 6. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Hexadecylamine: An In-depth Technical Guide

Introduction

Hexadecylamine (B48584) (HDA), also known as 1-aminohexadecane or cetylamine, is a long-chain primary amine with the chemical formula CH₃(CH₂)₁₅NH₂.[1][2] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic amine head group, makes it a versatile molecule with applications in various fields, including as a capping agent for nanoparticle synthesis, a surfactant, a corrosion inhibitor, and in the formation of self-assembled monolayers.[1] A thorough understanding of its structural and chemical properties is crucial for its effective application, and spectroscopic techniques provide the foundational data for this characterization.

This technical guide provides a comprehensive overview of the spectroscopic characterization of hexadecylamine, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize hexadecylamine in their work.

Molecular Structure of Hexadecylamine

Hexadecylamine is a saturated long-chain primary amine.[2] Its structure consists of a sixteen-carbon alkyl chain with an amino group at one terminus.

Caption: Chemical structure of Hexadecylamine.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for hexadecylamine obtained from various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of hexadecylamine exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 1: Summary of FTIR Spectral Data for Hexadecylamine

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H stretch (asymmetric) | ~3400-3300 | Medium | [3] |

| N-H stretch (symmetric) | ~3330-3250 | Medium | [3] |

| C-H stretch (asymmetric) | ~2917 | Strong | [4][5] |

| C-H stretch (symmetric) | ~2850 | Strong | [4][5] |

| N-H bend (scissoring) | ~1650-1580 | Medium | [3] |

| CH₂ bend (scissoring) | ~1467 | Medium | [4][5] |

| C-N stretch | ~1250-1020 | Medium-Weak | [3] |

| N-H wag | ~910-665 | Strong, Broad | [3] |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the sample (e.g., solid, liquid, or in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

The ¹H NMR spectrum of hexadecylamine shows distinct signals for the protons in different parts of the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing amino group.

Table 2: Summary of ¹H NMR Spectral Data for Hexadecylamine

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |

| -CH₃ | ~0.88 | Triplet | [6] |

| -(CH₂)₁₃- | ~1.25 | Multiplet | [6] |

| -CH₂-CH₂-NH₂ | ~1.4-1.5 | Multiplet | [6] |

| -CH₂-NH₂ | ~2.6-2.7 | Triplet | [7] |

| -NH₂ | ~0.5-5.0 (variable) | Singlet (broad) | [7] |

Note: The chemical shift of the -NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the long alkyl chain, several methylene (B1212753) carbons have very similar chemical environments, leading to overlapping signals.

Table 3: Summary of ¹³C NMR Spectral Data for Hexadecylamine

| Carbon Assignment | Chemical Shift (δ) ppm | Reference |

| -CH₃ | ~14 | [8] |

| -(CH₂)n- (bulk methylenes) | ~22-32 | [8][9] |

| -CH₂-CH₂-NH₂ | ~33 | [8][9] |

| -CH₂-NH₂ | ~42 | [8] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecular ion and characteristic fragment ions are observed.

Table 4: Summary of Mass Spectrometry Data for Hexadecylamine

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Reference |

| [M]⁺ (Molecular Ion) | 241 | Low | [10][11] |

| [CH₂NH₂]⁺ | 30 | 100% (Base Peak) | [11] |

| Various alkyl fragments | (e.g., 44, 57, 71, 85...) | Variable | [11] |

The base peak at m/z 30 is a characteristic feature of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of hexadecylamine are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample form.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.

-

Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid hexadecylamine powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]

-

Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.[12]

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: Process the acquired spectrum, which may include baseline correction and peak labeling.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe after the measurement.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) signals using a Fourier transform.

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the hexadecylamine sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Experimental Workflow

The general workflow for the spectroscopic characterization of a solid sample like hexadecylamine is outlined below.

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characterization of hexadecylamine. For more specific applications, further analytical techniques and experimental modifications may be required. Researchers are encouraged to consult the cited literature and instrument-specific manuals for more detailed information.

References

- 1. ヘキサデシルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Hexadecanamine [webbook.nist.gov]

- 11. 1-Hexadecylamine(143-27-1) MS spectrum [chemicalbook.com]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Surfactant Properties of Cetylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylamine, also known as hexadecylamine, is a 16-carbon primary aliphatic amine that exhibits significant surfactant properties. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic amine head group, allows it to self-assemble at interfaces and in bulk solutions, influencing a wide range of physicochemical and biological processes. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, its applications in drug delivery and formulation, and the experimental methodologies used to characterize its behavior. While specific experimental data for some of this compound's properties are limited in readily available literature, this guide also draws upon data from the closely related cationic surfactant, cetyltrimethylammonium bromide (CTAB), to provide a more complete picture.

Physicochemical Properties of this compound

The surfactant properties of this compound are dictated by its molecular structure. The long hexadecyl chain provides the hydrophobicity necessary for surface activity, while the primary amine group, which can be protonated in acidic to neutral conditions, imparts a cationic charge, influencing its interaction with negatively charged surfaces and its self-assembly behavior.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and, for comparison, the related cationic surfactant CTAB.

Table 1: Physicochemical Properties of this compound (Hexadecylamine)

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Melting Point | 43-46 °C | [2][3][4] |

| Boiling Point | 330 °C | [2][3] |

| pKa | 10.63 | [5] |

| Solubility in Water | Insoluble | [6] |

Table 2: Surfactant Properties of Cetyltrimethylammonium Bromide (CTAB) (for reference)

| Property | Value | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 0.92 mM | 25 | [7][8] |

| Krafft Point | ~25 °C | - | [9] |

| Hydrophilic-Lipophilic Balance (HLB) | ~10 | - | [10] |

Core Surfactant Properties and Their Determination

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles spontaneously.[11] Below the CMC, this compound molecules will primarily exist as individual monomers, adsorbing at interfaces such as the air-water interface, leading to a reduction in surface tension. Above the CMC, the interfaces are saturated, and any additional surfactant molecules will form micelles in the bulk solution.[11] The CMC is a critical parameter in formulation development, as it influences solubilization capacity, stability, and biological interactions.

The CMC of ionic surfactants like this compound can be accurately determined by measuring the electrical conductivity of their aqueous solutions at various concentrations.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Due to its low water solubility, it may be necessary to prepare the stock solution in a slightly acidic aqueous medium to ensure protonation of the amine group and enhance solubility.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Conductivity Measurement: Equilibrate each solution to a constant temperature and measure its specific conductivity using a calibrated conductivity meter.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration. The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]

Surface Tension Reduction